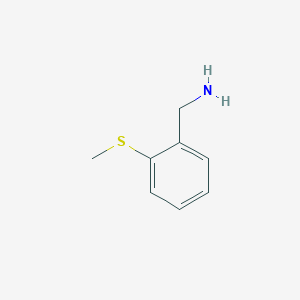

2-(Methylthio)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEJLBIEESKJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371742 | |

| Record name | 2-(Methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56004-83-2 | |

| Record name | 2-(Methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylthio)benzylamine synthesis pathway from benzyl chloride

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)benzylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for this compound, a key intermediate in pharmaceutical and materials science research. While the direct ortho-functionalization of benzyl chloride presents significant regioselectivity challenges, this document outlines a robust two-step synthesis commencing from 2-chlorobenzonitrile. The guide delves into the mechanistic underpinnings of each reaction, provides detailed, field-proven experimental protocols, and presents a comparative analysis of critical process parameters. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Devising a Strategic Synthesis

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry, as this moiety is a common scaffold in a wide array of biologically active compounds. The target molecule, this compound, is of particular interest due to the presence of a metabolically relevant methylthio group at the ortho position. A direct synthesis from benzyl chloride, while seemingly straightforward, is fraught with challenges. The primary obstacle lies in achieving the desired ortho-substitution pattern on the benzene ring. Electrophilic aromatic substitution reactions on a benzyl-substituted ring tend to yield a mixture of ortho, para, and meta isomers, with the para-substituted product often predominating. Furthermore, the presence of the chloromethyl group can lead to side reactions under many conditions.

Therefore, a more strategic approach is to begin with a precursor that already possesses the desired ortho-substitution pattern. This guide focuses on a highly efficient and scalable two-step synthesis starting from 2-chlorobenzonitrile. This pathway involves a nucleophilic aromatic substitution to introduce the methylthio group, followed by the reduction of the nitrile to the target benzylamine. This approach offers excellent control over regioselectivity and consistently high yields.

Overall Synthetic Workflow

The proposed synthesis is a two-step process, as illustrated in the following workflow diagram.

Physicochemical properties of 2-(Methylthio)benzylamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)benzylamine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties of this compound. The information herein is synthesized to provide not only descriptive data but also field-proven insights into its handling, characterization, and application as a versatile chemical intermediate.

This compound is an organic compound whose strategic value lies in its unique bifunctional structure. Possessing both a nucleophilic primary amine and a modifiable methylthio group on a benzene scaffold, it serves as a highly versatile building block in synthetic chemistry.[1] Its derivatives are key precursors for compounds with demonstrated biological activities, including antibacterial and antifungal properties, making it a molecule of significant interest in medicinal chemistry.[1]

This document provides a detailed examination of its chemical and physical properties, spectroscopic signature, a validated synthetic approach, and critical safety protocols. Understanding these core attributes is paramount for its effective and safe utilization in research and development workflows.

References

Spectroscopic Signature of 2-(Methylthio)benzylamine: A Predictive and Interpretive Guide for Researchers

Molecular Structure and its Spectroscopic Implications

2-(Methylthio)benzylamine (C₈H₁₁NS, Molecular Weight: 153.25 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule comprises a benzylamine core substituted at the ortho position with a methylthio (-SCH₃) group. This substitution pattern breaks the symmetry of the benzene ring, rendering all four aromatic protons and six aromatic carbons chemically non-equivalent. The primary amine (-NH₂), the benzylic methylene (-CH₂-), and the methylthio (-SCH₃) groups each provide characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from closely related compounds such as benzylamine and 2-methylbenzylamine, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence.[1][3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methylthio protons. The ortho-substitution will result in a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Aromatic (4H) | 7.10 - 7.40 | Multiplet (m) | 4H | The aromatic region will show four distinct signals due to the ortho-substitution. The chemical shifts are influenced by the electron-donating nature of the -SCH₃ and -CH₂NH₂ groups. These values are comparable to those of 2-methylbenzylamine.[4] |

| Benzylic (-CH₂NH₂) | ~ 3.90 | Singlet (s) | 2H | This singlet corresponds to the two protons of the benzylic methylene group. Its chemical shift is similar to that observed in benzylamine.[3] |

| Methylthio (-SCH₃) | ~ 2.45 | Singlet (s) | 3H | The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet. This is consistent with the chemical shift of the methyl group in thioanisole and its derivatives. |

| Amine (-NH₂) | ~ 1.60 | Broad Singlet (br s) | 2H | The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary with concentration and solvent, and the signal can be exchanged with D₂O. This is a characteristic feature of primary amines.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Quaternary Aromatic (C-S) | ~ 138 | The carbon atom attached to the sulfur is expected to be deshielded. |

| Quaternary Aromatic (C-CH₂NH₂) | ~ 140 | The carbon bearing the benzylamine moiety will also be a quaternary carbon with a downfield shift. |

| Aromatic (CH) | 125 - 130 | Four distinct signals for the aromatic CH carbons are anticipated in this range, typical for substituted benzenes. |

| Benzylic (-CH₂NH₂) | ~ 46 | This chemical shift is characteristic of the benzylic carbon in benzylamine derivatives.[5] |

| Methylthio (-SCH₃) | ~ 16 | The methyl carbon of the thioether group is expected to appear in the upfield region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary compared to the ¹H NMR experiment.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, and the C-S bond of the thioether.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale and Comparative Insights |

| N-H Stretch (Amine) | 3300 - 3400 | Medium, two bands | Primary amines typically show two stretching bands (symmetric and asymmetric) in this region, as seen in benzylamine.[6][7] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | These absorptions are characteristic of C-H bonds on a benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | These bands correspond to the C-H stretching vibrations of the benzylic methylene and methylthio groups. |

| N-H Bend (Amine) | 1590 - 1650 | Medium to Strong | This scissoring vibration is a characteristic feature of primary amines. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, multiple bands | These absorptions arise from the skeletal vibrations of the benzene ring. |

| C-N Stretch | 1020 - 1250 | Medium | The stretching vibration of the carbon-nitrogen bond is expected in this region. |

| C-S Stretch | 600 - 800 | Weak to Medium | The carbon-sulfur stretch is typically weak and falls in the fingerprint region of the spectrum. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables and spectra of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway | Rationale and Comparative Insights |

| 153 | [C₈H₁₁NS]⁺ | Molecular Ion (M⁺) | This peak corresponds to the intact molecule and confirms the molecular weight. |

| 136 | [C₈H₁₀S]⁺ | Loss of NH₂ | Loss of the amino radical is a common fragmentation pathway for primary amines. |

| 106 | [C₇H₆S]⁺ | α-cleavage (loss of CH₂NH₂) | Cleavage of the bond between the aromatic ring and the benzylic carbon. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement of the benzyl cation, a common fragment in benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the side chain from the benzene ring. |

Predicted Fragmentation Pathway

The fragmentation of this compound is likely initiated by the ionization of a lone pair of electrons, either on the nitrogen or the sulfur atom. The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to these heteroatoms and the aromatic ring.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a detailed and reliable spectral signature has been constructed. This information serves as an invaluable resource for scientists engaged in the synthesis, purification, and application of this important chemical entity, ensuring its accurate identification and facilitating further research and development. The provided experimental protocols offer a standardized approach to obtaining high-quality data for verification against these predictions.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. This compound|lookchem [lookchem.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 4. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzylamine [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(Methylthio)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Methylthio)benzylamine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its structure, featuring a benzylamine moiety ortho-substituted with a methylthio group, presents a unique electronic environment that is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR chemical shifts is crucial for reaction monitoring, structural confirmation, and purity assessment. This guide aims to provide a detailed technical overview of these spectral features, grounded in the fundamental principles of substituent effects on aromatic systems.

Predicted ¹H NMR Spectral Data for this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methylthio protons. The chemical shifts are influenced by the electronic effects of both the -SCH₃ and -CH₂NH₂ groups. The -SCH₃ group is a weak ortho, para-director and is known to be weakly electron-donating through resonance, while the -CH₂NH₂ group is an activating, ortho, para-directing group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-6 | ~7.25 | d | ~7.5 | Expected to be the most downfield aromatic proton due to proximity to the -SCH₃ group. |

| H-3 | ~7.20 | d | ~7.5 | Influenced by the ortho -CH₂NH₂ group. |

| H-4, H-5 | ~7.10 - 7.15 | m | - | Overlapping multiplets due to complex coupling. |

| -CH₂- | ~3.85 | s | - | Benzylic protons, typically a singlet. |

| -NH₂ | ~1.60 | s (broad) | - | Amine protons, often broad and concentration-dependent. May exchange with D₂O. |

| -SCH₃ | ~2.45 | s | - | Methylthio protons, a characteristic singlet. |

Rationale for Predicted Chemical Shifts

-

Aromatic Protons (H-3, H-4, H-5, H-6): The substitution pattern breaks the symmetry of the benzene ring, leading to four distinct signals for the aromatic protons. The chemical shifts in substituted benzenes are influenced by both inductive and resonance effects of the substituents[1][2]. The -SCH₃ group causes a slight upfield shift compared to benzene (δ 7.34 ppm), while the -CH₂NH₂ group also contributes to shielding[3]. The ortho-disubstitution pattern will result in a complex multiplet structure in the aromatic region[4][5].

-

Benzylic Protons (-CH₂-): The benzylic protons are adjacent to the electron-withdrawing nitrogen atom and the aromatic ring, placing their signal in the range of 3.8-3.9 ppm, similar to benzylamine itself[6][7][8].

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and chemical exchange.

-

Methylthio Protons (-SCH₃): The protons of the methylthio group are shielded and typically appear as a sharp singlet around 2.4-2.5 ppm.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 | ~138.0 | Quaternary carbon bearing the -CH₂NH₂ group. |

| C-2 | ~137.0 | Quaternary carbon bearing the -SCH₃ group. |

| C-6 | ~127.0 | Aromatic CH. |

| C-3 | ~126.5 | Aromatic CH. |

| C-4 | ~125.0 | Aromatic CH. |

| C-5 | ~124.0 | Aromatic CH. |

| -CH₂- | ~46.0 | Benzylic carbon. |

| -SCH₃ | ~15.5 | Methylthio carbon. |

Rationale for Predicted Chemical Shifts

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbons directly attached to the substituents (C-1 and C-2) will be the most deshielded among the ring carbons[9][10][11]. The remaining aromatic carbons will appear in the typical range for substituted benzenes, between 120 and 130 ppm.

-

Benzylic Carbon (-CH₂-): The benzylic carbon is expected to resonate around 46 ppm, consistent with benzylamine derivatives[10].

-

Methylthio Carbon (-SCH₃): The carbon of the methylthio group is in a relatively shielded environment and is predicted to have a chemical shift of approximately 15.5 ppm.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, proper sample preparation and data acquisition are paramount. The following protocols are designed to be self-validating and ensure reproducible results.

NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis.[12][13][14][15]

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Small vial

-

Vortex mixer (optional)

Procedure:

-

Weigh the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.

-

Add Deuterated Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Dissolve the Sample: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean, unscratched NMR tube using the Pasteur pipette. Avoid introducing any solid particles into the tube.

-

Cap and Label: Securely cap the NMR tube and label it clearly with the sample information.

Diagram of NMR Sample Preparation Workflow

Caption: A stepwise workflow for preparing a small molecule NMR sample.

NMR Data Acquisition

The following is a general guide for acquiring 1D ¹H and ¹³C NMR spectra. Specific parameters may need to be adjusted based on the spectrometer and the sample concentration.[16][17][18][19]

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to optimize homogeneity. This can be done manually or using an automated shimming routine.

-

Tune and match the probe for the ¹H frequency.

-

Set acquisition parameters:

-

Pulse program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans (NS): 8-16 scans are typically sufficient for a moderately concentrated sample.

-

Spectral width (SW): A range of -2 to 12 ppm is usually adequate.

-

Acquisition time (AQ): ~2-4 seconds.

-

Relaxation delay (D1): 1-2 seconds.

-

-

Acquire the spectrum.

-

Process the data: Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum: Set the residual CHCl₃ peak to 7.26 ppm.

¹³C NMR Acquisition:

-

Follow steps 1-3 from the ¹H NMR acquisition.

-

Tune and match the probe for the ¹³C frequency.

-

Set acquisition parameters:

-

Pulse program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of scans (NS): A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

Spectral width (SW): A range of 0 to 220 ppm is standard.

-

Acquisition time (AQ): ~1-2 seconds.

-

Relaxation delay (D1): 2 seconds.

-

-

Acquire the spectrum.

-

Process the data: Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum: Set the CDCl₃ triplet to 77.16 ppm.

Diagram of NMR Data Acquisition and Processing

Caption: A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and following the detailed experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The provided tables of predicted chemical shifts serve as a valuable reference for spectral assignment, while the procedural outlines ensure the acquisition of high-quality, reliable data. This document is intended to be a practical resource for scientists engaged in research and development where the structural elucidation of small molecules is critical.

References

- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 7. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. organomation.com [organomation.com]

- 16. faculty.washington.edu [faculty.washington.edu]

- 17. Data Acquisition and Application Notes | UD NMR Center [sites.udel.edu]

- 18. ulethbridge.ca [ulethbridge.ca]

- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]

The Versatile Synthon: A Technical Guide to 2-(Methylthio)benzylamine in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-(methylthio)benzylamine, a versatile and increasingly important building block in modern organic synthesis. Possessing both a nucleophilic amine and a modifiable methylthio group positioned on an aromatic scaffold, this compound offers a unique combination of reactivity that enables the construction of a diverse array of complex molecular architectures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, key synthetic transformations, and practical applications of this compound. Particular focus is given to its role in the synthesis of bioactive heterocycles, supported by detailed experimental protocols, mechanistic insights, and spectroscopic data.

Introduction: Unveiling a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of target molecules. This compound has emerged as a synthon of significant interest due to its inherent bifunctionality. The primary amine serves as a versatile nucleophile for a wide range of C-N bond-forming reactions, while the ortho-methylthio group can act as a directing group, a handle for further functionalization, or a key pharmacophoric element in the final product.

This guide will illuminate the synthetic utility of this compound, moving beyond a simple catalog of reactions to provide a deeper understanding of the causality behind its reactivity and its strategic application in multistep synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NS | [PubChem][1] |

| Molecular Weight | 153.25 g/mol | [PubChem][1] |

| Appearance | Yellow liquid | [ChemicalBook][2] |

| Boiling Point | 139-141 °C at 15 mmHg | [ChemicalBook][2] |

| Density | 1.09 g/cm³ | [LookChem][3] |

| Refractive Index | 1.594 | [LookChem][3] |

| LogP | 2.56750 | [LookChem][3] |

| CAS Number | 56004-83-2 | [PubChem][1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylthio group (a singlet around δ 2.4-2.5 ppm), the benzylic methylene protons (a singlet around δ 3.8-4.0 ppm), the aromatic protons (multiplets in the aromatic region, δ 7.0-7.5 ppm), and the amine protons (a broad singlet which can exchange with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display signals for the methylthio carbon (around δ 15-20 ppm), the benzylic methylene carbon (around δ 45-50 ppm), and the aromatic carbons in the region of δ 125-140 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 153.25.

Core Reactivity and Synthetic Transformations

The synthetic potential of this compound stems from the distinct reactivity of its two functional groups.

Caption: Key reactive sites of this compound and resulting transformations.

Reactions at the Amine Terminus: A Gateway to Diverse Functionality

The primary amine of this compound is a potent nucleophile, readily participating in a plethora of C-N bond-forming reactions. This reactivity is fundamental to its utility as a building block.

The formation of an amide bond is a cornerstone of medicinal chemistry. The N-acetylation of this compound serves as a straightforward example of this transformation.

Experimental Protocol: Synthesis of N-(2-(methylthio)benzyl)acetamide

-

Materials:

-

This compound

-

Acetyl chloride

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-(2-(methylthio)benzyl)acetamide.[4]

-

Caption: Workflow for the N-acetylation of this compound.

The reaction of primary amines with isothiocyanates is a robust method for the synthesis of thiourea derivatives, a scaffold present in numerous biologically active compounds.

Experimental Protocol: Synthesis of N-substituted-N'-(2-(methylthio)benzyl)thioureas

This protocol is adapted from general procedures for thiourea synthesis.[5][6]

-

Materials:

-

This compound

-

A suitable isothiocyanate (e.g., methyl isothiocyanate, phenyl isothiocyanate)

-

Anhydrous solvent (e.g., ethanol, benzene, or a chlorinated solvent)

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask.

-

Add the isothiocyanate (1.0 eq.) to the solution. The reaction is often exothermic.

-

Stir the mixture at room temperature or with gentle heating (e.g., reflux for a short period) until the reaction is complete, as monitored by TLC.[7]

-

Cool the reaction mixture. If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or benzene-petroleum ether).[7]

-

Participation in Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in drug discovery.

Thio-substituted pyrimidines are a class of compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8][9] this compound can be used in the construction of such heterocyclic systems. While a direct protocol starting from this compound for a Biginelli-type reaction is not explicitly detailed in the initial search, its amine functionality makes it a suitable candidate for incorporation into pyrimidine rings through condensation reactions.

A plausible synthetic route would involve the reaction of this compound with a β-dicarbonyl compound and an aldehyde, analogous to established methods for pyrimidine synthesis.

Quinazolines are another important class of N-heterocycles with diverse pharmacological activities.[10][11] Several synthetic strategies for quinazolines involve the condensation of 2-aminobenzylamines with various electrophiles. Molecular iodine-catalyzed amination of 2-aminobenzaldehydes with benzylamines is a known method for quinazoline synthesis.[8]

Applications in the Synthesis of Bioactive Molecules: A Case Study

While specific, named drug molecules synthesized directly from this compound were not prominently featured in the initial literature survey, its utility is clearly demonstrated in the synthesis of classes of compounds with established biological activity. For instance, the synthesis of 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives has been reported to yield compounds with significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[12][13][14]

General Protocol for the Synthesis of 2-(Benzylthio)pyrimidines:

This generalized procedure is based on the reaction of a thiopyrimidine with a benzyl halide. While not directly starting with this compound, it illustrates the type of transformation where this building block could be incorporated.

-

A 2-thiopyrimidine is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

A base, like triethylamine (Et₃N), is added, and the mixture is stirred.

-

The appropriate benzyl halide (in this case, a derivative of 2-(methylthio)benzyl chloride, if available) is added dropwise.

-

The reaction is stirred for an extended period, after which the solvent is removed, and the product is isolated and purified.[12]

Future Outlook and Conclusion

This compound is a building block with considerable untapped potential. Its bifunctional nature allows for a wide range of synthetic manipulations, making it an attractive starting material for the generation of diverse chemical libraries for drug discovery. Future research will likely focus on:

-

The development of novel multicomponent reactions utilizing this compound.

-

Its application in the synthesis of complex natural products and their analogs.

-

The exploration of the methylthio group as a handle for late-stage functionalization, enabling rapid structure-activity relationship studies.

References

- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. US3090810A - Benzyl thioureas - Google Patents [patents.google.com]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

The Emerging Potential of 2-(Methylthio)benzylamine in Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds that can be readily functionalized to interact with a multitude of biological targets is of paramount importance. 2-(Methylthio)benzylamine, a seemingly unassuming molecule, represents one such scaffold. Its unique combination of a reactive benzylamine moiety and a modifiable methylthio group provides a rich foundation for the development of novel therapeutics across diverse disease areas. This technical guide offers an in-depth exploration of the synthesis, potential applications, and mechanistic underpinnings of this compound derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its potential as a source of novel anticancer, neuroprotective, and antibacterial agents, supported by detailed experimental protocols and mechanistic insights.

Core Synthesis of the this compound Scaffold

The strategic importance of this compound lies in its accessibility through straightforward synthetic routes, allowing for the generation of a diverse library of derivatives. A robust and scalable approach involves a two-step process starting from 2-chlorobenzonitrile.

Step 1: Synthesis of 2-(Methylthio)benzonitrile

The initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chlorobenzonitrile is displaced by a methylthiolate anion.

-

Reaction Scheme:

-

2-Chlorobenzonitrile + Sodium thiomethoxide → 2-(Methylthio)benzonitrile + Sodium chloride

-

A detailed protocol for a similar reaction, the synthesis of (4-chloro-phenylthio)-2 benzonitrile, is described in patent EP0004257B1, which can be adapted for this synthesis.[1][2]

Step 2: Reduction of 2-(Methylthio)benzonitrile to this compound

The second step is the reduction of the nitrile group to a primary amine. This can be achieved through various catalytic hydrogenation methods.

-

Reaction Scheme:

-

2-(Methylthio)benzonitrile + H₂ (with catalyst) → this compound

-

Several catalytic systems are effective for the reduction of benzonitriles to benzylamines, including ruthenium, palladium, and nickel-based catalysts.[3][4] The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Experimental Protocol: Catalytic Reduction of a Benzonitrile to a Benzylamine

This protocol is a general guideline adapted from established procedures for benzonitrile reduction.[3][4]

Materials:

-

2-(Methylthio)benzonitrile

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Ruthenium or Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol%)

-

High-pressure autoclave or hydrogenation apparatus

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere, dissolve 2-(methylthio)benzonitrile (1 equivalent) in anhydrous THF or ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Transfer the suspension to a high-pressure autoclave.

-

Seal the autoclave and purge several times with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30-50 atm).

-

Stir the reaction mixture vigorously and heat to the appropriate temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the autoclave with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Potential Medicinal Chemistry Applications

The this compound scaffold is a promising starting point for the development of novel drugs in several therapeutic areas.

Anticancer Activity: Targeting Microtubule Dynamics

Derivatives of the structurally related 2-(arylthio)benzylideneamino scaffold have been identified as potent inducers of apoptosis and inhibitors of tubulin polymerization.[5] This suggests that this compound can serve as a key building block for a new class of anticancer agents that disrupt the mitotic spindle, a validated target in oncology.

Mechanism of Action:

Small molecule inhibitors of tubulin polymerization interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[6][7] This disruption leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis (programmed cell death).[5]

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Quantitative Data: Anticancer Activity of a Related Scaffold

| Compound | Assay | Cell Line | Activity | Reference |

| (2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidine | Caspase Activation | T47D | EC₅₀ = 60 nM | [5] |

| (2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidine | Growth Inhibition | T47D | GI₅₀ = 62 nM | [5] |

Neuroprotection: SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases such as Huntington's and Parkinson's disease.[8][9] Thioether-containing compounds have shown promise as SIRT2 inhibitors.[10] The this compound scaffold offers a novel starting point for the design of potent and selective SIRT2 inhibitors with the potential for neuroprotective effects.

Mechanism of Action:

SIRT2 inhibition has been shown to confer neuroprotection through multiple mechanisms. One key pathway involves the downregulation of the AKT/FOXO3a and MAPK signaling pathways, which are involved in apoptotic cell death.[11][12] Additionally, SIRT2 inhibition can reduce sterol biosynthesis by decreasing the nuclear trafficking of SREBP-2, a transcription factor that regulates cholesterol metabolism.[8][13] This modulation of cellular metabolism appears to be sufficient to reduce the toxicity of mutant huntingtin protein aggregates.

Signaling Pathway: Neuroprotection via SIRT2 Inhibition

References

- 1. EP0004257B1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]

- 2. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 10. Synthesis of benzothioamide derivatives from benzonitriles and H2S-based salts in supercritical CO2 | Semantic Scholar [semanticscholar.org]

- 11. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Vivo and In Vitro Disposition of Benzylamine Compounds

Introduction: The Benzylamine Moiety in Drug Discovery

The benzylamine scaffold is a cornerstone in medicinal chemistry, recognized as a valuable pharmacophore in a diverse array of therapeutic agents, from antimicrobials and anticancer drugs to treatments for neurodegenerative diseases.[1] The inherent reactivity and metabolic susceptibility of the benzylamine group, however, present both opportunities and challenges in drug development. A profound understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this chemical class is paramount for optimizing pharmacokinetic profiles, ensuring therapeutic efficacy, and mitigating potential toxicities.

This guide provides a comprehensive exploration of the in vivo and in vitro disposition of benzylamine compounds. We will dissect the key metabolic pathways, delve into the experimental methodologies used to characterize their disposition, and bridge the often-observed gap between in vitro data and in vivo realities. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of benzylamine pharmacology with a scientifically rigorous and field-proven approach.

Section 1: The Metabolic Landscape of Benzylamine Compounds

The biotransformation of benzylamine and its derivatives is a multifaceted process primarily orchestrated by two key enzyme superfamilies: Monoamine Oxidases (MAOs) and Cytochrome P450s (CYPs). The interplay between these enzymes dictates the metabolic fate of benzylamine compounds and significantly influences their pharmacokinetic and pharmacodynamic profiles.

Monoamine Oxidase (MAO)-Mediated Metabolism: The Primary Pathway

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of biogenic and xenobiotic amines.[2] For benzylamine compounds, MAO-B is the principal isoform responsible for their metabolism.[2][3] The catalytic process involves the cleavage of the Cα-H bond, leading to the formation of an imine intermediate, which is subsequently hydrolyzed to benzaldehyde and ammonia.[4] Benzaldehyde is then further oxidized to benzoic acid.

The structure of the benzylamine derivative can significantly influence its affinity and turnover rate by MAO. For instance, substitutions on the benzyl ring can alter the electronic properties and steric hindrance, thereby modulating the interaction with the enzyme's active site.[5][6][7]

Cytochrome P450 (CYP)-Mediated Metabolism: A Secondary but Critical Route

While MAO-mediated metabolism is often the dominant pathway, Cytochrome P450 enzymes, particularly in the liver, play a crucial role in the further metabolism of benzylamine and its primary metabolites.[8] In rodents, CYP2A1 and CYP2E1 have been identified as being involved in the conversion of benzylamine to benzamide, which can then be metabolized to an epoxide.[8] This bioactivation to reactive intermediates is a critical consideration in toxicology, as these species can form adducts with cellular nucleophiles like glutathione.[8]

Phase II Conjugation: The Final Step to Excretion

Following oxidation by MAO and/or CYPs, the resulting metabolites, such as benzoic acid, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The major in vivo metabolic fate of benzylamine in rats is the formation of hippuric acid, which results from the glycine conjugation of benzoic acid.[8][9]

Metabolic Pathway of Benzylamine

Caption: Metabolic pathways of benzylamine, highlighting the roles of MAO-B and CYPs.

Section 2: Bridging the Gap: In Vitro vs. In Vivo Disposition

A noteworthy characteristic of benzylamine disposition is the often-observed discrepancy between in vitro and in vivo metabolic rates. Studies have shown that benzylamine is extensively metabolized in vivo in rats, yet it exhibits limited metabolism in isolated rat liver subcellular fractions.[8][9] This highlights the importance of selecting appropriate in vitro systems and carefully interpreting the data in the context of the whole organism. The integration of data from various in vitro assays with in silico modeling is crucial for building a predictive understanding of in vivo pharmacokinetics.

Section 3: In Vitro Methodologies for Characterizing Benzylamine Disposition

A suite of well-established in vitro assays is essential for the preclinical characterization of benzylamine compounds. These assays provide critical data on metabolic stability, membrane permeability, and potential for drug-drug interactions.

Metabolic Stability Assessment

The evaluation of a compound's susceptibility to metabolic enzymes is a cornerstone of early drug discovery. Two primary in vitro systems are employed for this purpose: liver microsomes and hepatocytes.

-

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum and are enriched in Phase I enzymes, particularly CYPs. Microsomal stability assays are a cost-effective, high-throughput method to assess CYP-mediated metabolism.[10]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model of hepatic metabolism.[11]

Rationale for Experimental Choices: The use of both microsomes and hepatocytes provides a more complete picture of metabolic clearance. Microsomes are excellent for isolating and studying CYP-mediated pathways, while hepatocytes incorporate the contributions of both Phase I and Phase II enzymes, as well as cellular uptake and efflux processes.[3]

-

Preparation of Reagents:

-

Prepare a stock solution of the benzylamine test compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer, microsomes (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Calculate the in vitro half-life (t½) from the slope of the linear regression.

-

Determine the intrinsic clearance (CLint) using the calculated half-life and the protein concentration.

-

Intestinal Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting the oral absorption of drugs.[12] When cultured on semi-permeable supports, Caco-2 cells differentiate to form a monolayer that mimics the intestinal epithelium, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[13]

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells in a suitable medium.

-

Seed the cells onto semi-permeable filter inserts in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

-

Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.

-

-

Bidirectional Transport Study:

-

Apical-to-Basolateral (A-B) Transport:

-

Add the test compound solution to the apical (donor) chamber.

-

Add fresh buffer to the basolateral (receiver) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points, collect samples from the basolateral chamber and analyze by LC-MS/MS.

-

-

Basolateral-to-Apical (B-A) Transport:

-

Add the test compound solution to the basolateral (donor) chamber.

-

Add fresh buffer to the apical (receiver) chamber.

-

Follow the same incubation and sampling procedure as for A-B transport.

-

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 is indicative of active efflux.

-

Caption: A typical experimental workflow for the in vitro characterization of benzylamine compounds.

Section 4: In Vivo Disposition and Pharmacokinetic Analysis

In vivo studies in preclinical species are essential to understand the complete disposition profile of a benzylamine compound and to validate the predictions from in vitro and in silico models.

Study Design and Sample Collection

A typical in vivo pharmacokinetic study involves administering the benzylamine compound to a rodent species (e.g., rats) via the intended clinical route (e.g., oral, intravenous). Blood samples are collected at various time points, and plasma is separated for analysis. For metabolism studies, urine and feces are also collected.

Bioanalytical Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical method for the quantification of the parent drug and its metabolites in biological matrices due to its high sensitivity and selectivity.[8]

Pharmacokinetic Parameter Calculation

From the plasma concentration-time data, key pharmacokinetic parameters are calculated, including:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the plasma concentration-time curve, representing total drug exposure.

-

t½: Elimination half-life.

-

CL: Clearance.

-

Vd: Volume of distribution.

-

F: Bioavailability (for extravascular routes).

Quantitative Data Summary

| Parameter | N-Nitrosomethylbenzylamine (Rat, i.p.)[14] | Hypothetical Benzylamine Derivative A (Rat, p.o.) | Hypothetical Benzylamine Derivative B (Rat, p.o.) |

| Dose (mg/kg) | 4.7 | 10 | 10 |

| Cmax (ng/mL) | Not Reported | 500 | 250 |

| Tmax (h) | Not Reported | 1.0 | 2.0 |

| AUC (ng*h/mL) | Not Reported | 2500 | 3000 |

| t½ (h) | 1.1 (from blood clearance) | 4.0 | 8.0 |

| Bioavailability (%) | Not Applicable | 60 | 45 |

This table includes data for a related compound and hypothetical data for illustrative purposes to demonstrate how quantitative results are presented.

Section 5: In Vitro-In Vivo Extrapolation (IVIVE) and PBPK Modeling

The ultimate goal of in vitro ADME studies is to predict the human pharmacokinetic profile of a drug candidate. In vitro-in vivo extrapolation (IVIVE) is the process of using in vitro data to forecast in vivo parameters.[15] Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data with physiological information (e.g., organ blood flow, tissue volumes) to simulate the ADME of a drug in the whole body.[1][16]

For benzylamine compounds, a successful IVIVE/PBPK approach requires:

-

Accurate in vitro intrinsic clearance data from both microsomes and hepatocytes.

-

In vitro permeability data from Caco-2 assays.

-

Plasma protein binding data.

-

Understanding of the key metabolizing enzymes (MAO and CYPs) and their relative expression levels in preclinical species and humans.

Conclusion: A Holistic Approach to Understanding Benzylamine Disposition

The disposition of benzylamine compounds is a complex interplay of metabolism, permeability, and distribution. A comprehensive understanding requires a multi-faceted approach that integrates data from a variety of in vitro assays with in vivo studies and in silico modeling. By carefully selecting and executing the appropriate experimental methodologies and thoughtfully interpreting the results, drug development professionals can effectively navigate the challenges associated with this important chemical class and unlock its full therapeutic potential. The principles and protocols outlined in this guide provide a robust framework for achieving this goal.

References

- 1. Predicting human pharmacokinetics from preclinical data: volume of distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The cellular distribution of the metabolic deamination of benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships in the oxidation of benzylamine analogues by bovine liver mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in the oxidation of para-substituted benzylamine analogues by recombinant human liver monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Guide to the Synthesis of 2-(Arylthio)benzimidazoles

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic system composed of fused benzene and imidazole rings, is a privileged scaffold in medicinal chemistry and drug development.[1][2] Its unique heterocyclic structure allows it to serve as a versatile pharmacophore, capable of interacting with a wide range of biological targets through hydrogen bonding and π-π stacking interactions.[1] This has led to the development of numerous FDA-approved drugs for diverse therapeutic areas, including anti-ulcer agents (e.g., Lansoprazole), anthelmintics (e.g., Albendazole), antivirals, and anticancer therapies.[3]

The functionalization of the benzimidazole ring, particularly at the 2-position, is a key strategy for modulating pharmacological activity and tuning physicochemical properties.[4][5] The incorporation of sulfur-containing moieties, such as the methylthio group, can enhance lipophilicity, alter metabolic stability, and introduce new interaction points with target proteins. This application note provides a comprehensive guide for the synthesis of 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole, a representative molecule of this class. The protocol leverages the well-established condensation reaction of an ortho-phenylenediamine with a substituted aromatic aldehyde, offering a reliable and efficient route for researchers in synthetic and medicinal chemistry.[6]

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed condensation and subsequent oxidative cyclization of o-phenylenediamine with 2-(methylthio)benzaldehyde. The reaction is typically performed in a one-pot procedure, which is efficient and minimizes waste.

Overall Reaction: o-phenylenediamine + 2-(methylthio)benzaldehyde → 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole

The mechanism involves three key stages:

-

Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a Schiff base intermediate.

-

Intramolecular Cyclization: The second, unreacted amino group then attacks the imine carbon of the Schiff base in an intramolecular fashion, forming a five-membered dihydrobenzimidazole ring (a benzimidazoline).[7]

-

Oxidative Aromatization: The benzimidazoline intermediate is then oxidized to the thermodynamically stable aromatic benzimidazole ring. This step often occurs in the presence of air or can be facilitated by adding a mild oxidizing agent.

Caption: Proposed reaction mechanism for benzimidazole formation.

Experimental Protocol: Synthesis of 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole

This protocol details a green and economically viable method using ammonium chloride as a catalyst, adapted from established procedures for 2-substituted benzimidazoles.

Materials and Equipment

-

Reagents:

-

o-Phenylenediamine (99%)

-

2-(Methylthio)benzaldehyde (98%)

-

Ammonium Chloride (NH₄Cl, ≥99.5%)

-

Ethanol (95% or absolute)

-

Deionized Water

-

-

Equipment:

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Beakers and standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Melting point apparatus

-

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10.0 mmol) and 2-(methylthio)benzaldehyde (1.52 g, 10.0 mmol).

-

Add ethanol (40 mL) to the flask to dissolve the reactants.

-

Add ammonium chloride (0.16 g, 3.0 mmol, 30 mol%) to the mixture. The catalyst facilitates both the condensation and the oxidative steps.

-

-

Reaction Execution:

-

Attach a reflux condenser to the flask.

-

Place the flask on a magnetic stirrer hotplate and heat the mixture to 80-90°C with continuous stirring.

-

Maintain the reflux for approximately 2-3 hours.

-

-

Monitoring the Reaction:

-

The reaction progress should be monitored by TLC. Prepare a TLC chamber with a hexane:ethyl acetate (2:1, v/v) solvent system.

-

Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of the starting material spots and the appearance of a new, major product spot indicates the reaction is nearing completion.

-

-

Work-up and Isolation:

-

Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate of the crude product should form immediately.

-

Stir the suspension for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with two portions of cold water (2 x 50 mL) to remove any residual ammonium chloride and other water-soluble impurities.

-

-

Purification:

-

Dry the crude product in a desiccator or a vacuum oven at 60°C.

-

The crude solid can be further purified by recrystallization from hot ethanol to yield the pure 2-(2-(methylthio)phenyl)-1H-benzo[d]imidazole as a solid.

-

Data Analysis and Expected Results

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Yield | 75-85% |

| Melting Point | Specific to the compound, but typically sharp |

| ¹H NMR (DMSO-d₆) | Aromatic protons (δ 7.0-8.0 ppm), NH proton (broad singlet, δ ~12.5 ppm), S-CH₃ protons (singlet, δ ~2.5 ppm) |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons, C=N carbon (~151 ppm), S-CH₃ carbon (~15 ppm) |

| Mass Spec (ESI-MS) | Calculated m/z for C₁₄H₁₂N₂S, observed [M+H]⁺ |

Workflow Visualization

The entire process from reaction setup to final product characterization can be summarized in the following workflow.

Caption: Experimental workflow for benzimidazole synthesis.

Troubleshooting and Scientific Insights

-

Low Yield: If the yield is poor, ensure the o-phenylenediamine is of high purity, as it can oxidize and darken upon storage. Additionally, confirm the reaction has gone to completion via TLC before work-up. The reaction time may need to be extended.

-

Impure Product: The primary side products often result from the self-condensation of the aldehyde or oxidation of the diamine. Thorough washing during filtration and careful recrystallization are crucial for obtaining a pure product. If the product is discolored, a charcoal treatment during recrystallization can be effective.[8]

-

Role of the Catalyst: Ammonium chloride acts as a mild Brønsted acid in situ, which catalyzes the initial condensation and dehydration steps. It is preferred for its low cost, low toxicity, and ease of removal. Other catalysts like p-toluenesulfonic acid (p-TsOH) or mineral acids can also be used, but may require neutralization during work-up.[6][9]

-

Oxidation Step: In many protocols of this type, atmospheric oxygen is sufficient to drive the final aromatization of the benzimidazoline intermediate, especially at elevated temperatures. For less reactive substrates, a mild oxidant like hydrogen peroxide or sodium metabisulfite can be explicitly added.[6]

References

- 1. nbinno.com [nbinno.com]

- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones [organic-chemistry.org]

Application Notes: 2-(Methylthio)benzylamine as a Key Intermediate in the Synthesis of Crop Protection Agents

Abstract

These application notes provide a comprehensive technical guide for researchers and chemists on the strategic use of 2-(Methylthio)benzylamine (MTBA) in the synthesis of advanced crop protection agents. MTBA is a versatile chemical intermediate whose unique structure, featuring a nucleophilic primary amine and a modifiable methylthio group, makes it a valuable building block for creating complex, biologically active molecules.[1] We will explore its application in the synthesis of potent benzoxazine-based fungicides, detailing the chemical rationale, step-by-step protocols, and the mechanistic basis for the antifungal activity of the resulting compounds.

Introduction: The Strategic Importance of this compound (MTBA)

This compound (CAS: 56004-83-2) is an organic compound that has emerged as a significant precursor in the development of novel agrochemicals.[1] Its structure is advantageous for several reasons:

-

Dual Reactivity: The primary amine (-CH2NH2) serves as a potent nucleophile, ideal for forming amide, imine, or secondary amine linkages, which are central to many bioactive scaffolds. The methylthio (-SCH3) group, while relatively stable, can be oxidized to sulfoxides or sulfones, providing a route to modulate the electronic properties, solubility, and biological activity of the final molecule.[1]

-

Structural Contribution: The 2-(methylthio)phenyl moiety can confer specific conformational properties or engage in crucial binding interactions with target enzymes in pathogens, enhancing the efficacy of the active ingredient.

This guide focuses on a primary application of MTBA: its role as a foundational element in synthesizing benzoxazine derivatives, a class of compounds known for their pronounced antifungal properties.[1][2][3]

Application in Fungicide Synthesis: Crafting Benzoxazine Scaffolds

Benzoxazine derivatives are a class of heterocyclic compounds that have shown significant promise as antimicrobial agents for crop protection.[2][3] The synthesis of these molecules can be efficiently achieved using MTBA as a key starting material. The general strategy involves the N-acylation of MTBA with a functionalized salicylic acid derivative, followed by intramolecular cyclization to form the core benzoxazine ring.

Synthetic Workflow Overview

The conversion of MTBA into a functionalized 2-benzylamino-substituted benzoxazine involves a logical two-step process. First, an amide bond is formed between MTBA and a suitably activated 2-hydroxybenzoic acid derivative. This is followed by a ring-closing reaction to construct the heterocyclic benzoxazine system.

Caption: General workflow for synthesizing benzoxazine fungicides from MTBA.

Detailed Experimental Protocol: Synthesis of a Model Benzoxazine Fungicide

This protocol describes the synthesis of a representative N-aryl benzoxazine derivative starting from this compound.

PART A: Synthesis of N-(5-bromo-2-hydroxybenzoyl)-2-(methylthio)benzylamine (Intermediate Amide)

-

Reagent Preparation:

-

Dissolve this compound (1.53 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Causality: Triethylamine acts as a base to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting amine and driving the reaction to completion. DCM is an inert solvent that effectively dissolves the reactants.

-

-

Reaction Execution:

-

Cool the flask to 0 °C in an ice-water bath.

-

In a separate flask, dissolve 5-bromo-2-hydroxybenzoyl chloride (2.54 g, 10.5 mmol) in 20 mL of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes. Maintain the temperature at 0 °C.

-

Causality: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

-

-

Reaction Completion and Work-up:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel. Wash sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Causality: The acidic wash removes unreacted triethylamine, while the basic wash removes unreacted acyl chloride and the 2-hydroxybenzoic acid byproduct. The brine wash removes residual water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 9:1 to 7:3).

-

Combine the fractions containing the pure product and evaporate the solvent to yield the intermediate amide as a solid.

-

PART B: Synthesis of 6-Bromo-2-((2-(methylthio)benzyl)amino)-4H-benzo[d][1][4]oxazin-4-one (Final Product)

-

Reagent Preparation:

-

Dissolve the purified amide intermediate (3.69 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) to the solution in one portion.

-

Causality: CDI is a safe and effective alternative to phosgene for inducing cyclization. It activates the phenolic hydroxyl group, facilitating nucleophilic attack by the amide nitrogen to close the ring.

-

-

Reaction Execution:

-

Reflux the reaction mixture at 65-70 °C for 6 hours.

-

Monitor the formation of the benzoxazine product by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Recrystallize the crude solid from an ethanol/water mixture to obtain the pure final product.

-

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques. The following table presents expected data for the model compound and related derivatives.

| Compound ID | R-Group (at position 6) | Molecular Formula | Yield (%) | Purity (HPLC, %) | IC₅₀ vs. Botrytis cinerea (µg/mL)[5] |

| BZ-1 | -Br | C₁₆H₁₃BrN₂O₂S | 75-85 | >98% | ~15 |

| BZ-2 | -Cl | C₁₆H₁₃ClN₂O₂S | 78-88 | >98% | ~13 |

| BZ-3 | -NO₂ | C₁₆H₁₃N₃O₄S | 70-80 | >97% | ~25 |

| BZ-4 | -H | C₁₆H₁₄N₂O₂S | 80-90 | >98% | ~30 |

Note: IC₅₀ values are representative estimates based on published data for similar structures and serve as a benchmark for antifungal activity evaluation.

Mechanism of Action of Derived Fungicides

While the specific target can vary, many heterocyclic fungicides, including those with benzimidazole and related scaffolds, function by disrupting fundamental cellular processes in fungi.[4] A prominent mechanism of action is the inhibition of tubulin polymerization.[6]

-

Target: The primary target is often the β-tubulin protein, a subunit of microtubules.[6]

-

Action: The fungicide binds to β-tubulin, preventing it from polymerizing with α-tubulin to form microtubules.[6]

-

Consequence: Microtubules are essential for cell division (mitosis), intracellular transport, and maintaining cell structure. By inhibiting their formation, the fungicide effectively halts fungal growth and proliferation.

Caption: Inhibition of fungal mitosis via disruption of tubulin polymerization.

Conclusion

This compound is a highly effective and strategic intermediate for the synthesis of novel crop protection agents. Its dual functional handles allow for the straightforward construction of complex heterocyclic systems such as benzoxazines, which exhibit potent antifungal activity. The protocols and rationale presented herein provide a solid foundation for researchers to explore the vast potential of MTBA in developing the next generation of fungicides to ensure global food security.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]